molecular formula C16H21NO3 B2870492 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626216-00-0

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2870492
CAS No.: 626216-00-0
M. Wt: 275.348
InChI Key: WUBZVWLDMUDMRL-UHFFFAOYSA-N
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Description

“[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine” is a chemical compound. It is also known as Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]- . The formula of this compound is C12H17NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dimethoxyphenyl group and a 5-methylfuran-2-ylmethyl group . The molecular weight is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-6-14(20-12)11-17-9-8-13-5-7-15(18-2)16(10-13)19-3/h4-7,10,17H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBZVWLDMUDMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.82 g (26.6 mmol) of 2-(3,4-dimethoxyphenyl)ethylamine and 3.0 g (27.2 mmol) of 5-methylfuran-2-carbaldehyde in 65 ml of EtOH, 18.3 g of molecular sieves (0.3 nm) were added and the mixture was refluxed for 4 hours. After this time the reaction mixture was cooled to room temperature and filtered. The solution obtained was concentrated in vacuo to obtain an oil. This oil was dissolved in 65 ml of MeOH and 1.01 g (26.6 mmol) of NaBH4 were added in small portions, maintaining the temperature of the reaction at room temperature. The mixture was stirred at this temperature for 16 hours more. After this time the solvent was evaporated in vacuo and the residue was treated with 150 ml of water and extracted twice with ether.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

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